molecular formula C9H12FNO2 B13557394 2-Amino-2-(2-fluoro-4-methoxyphenyl)ethanol

2-Amino-2-(2-fluoro-4-methoxyphenyl)ethanol

Cat. No.: B13557394
M. Wt: 185.20 g/mol
InChI Key: VLJUIYMCMQFPJT-UHFFFAOYSA-N
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Description

2-Amino-2-(2-fluoro-4-methoxyphenyl)ethanol is a chiral organic compound with the molecular formula C 9 H 12 FNO 2 and a molecular weight of 185.20 g/mol . Its structure features a ethanolamine chain with an amino group and a hydroxyl group, attached to a phenyl ring that is substituted with both fluorine and methoxy functional groups. The specific spatial arrangement of atoms, particularly the (S)-enantiomer with CAS number 1213444-86-0, is critical for its properties and interactions in research settings . This building block is valuable for pharmaceutical research and organic synthesis, particularly in the development of novel chiral molecules. As a standard practice, proper storage conditions should be maintained. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

2-amino-2-(2-fluoro-4-methoxyphenyl)ethanol

InChI

InChI=1S/C9H12FNO2/c1-13-6-2-3-7(8(10)4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3

InChI Key

VLJUIYMCMQFPJT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(CO)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(2-fluoro-4-methoxyphenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methoxybenzaldehyde and an appropriate amine.

    Reductive Amination: The key step involves the reductive amination of 2-fluoro-4-methoxybenzaldehyde with an amine, followed by reduction to yield the desired product.

    Reaction Conditions: The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled temperature and pH conditions.

Industrial Production Methods

In an industrial setting, the production of 2-amino-2-(2-fluoro-4-methoxyphenyl)ethan-1-ol may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-fluoro-4-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce new functional groups onto the phenyl ring.

Scientific Research Applications

2-Amino-2-(2-fluoro-4-methoxyphenyl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and analgesic effects.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-2-(2-fluoro-4-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may act on enzymes such as phospholipase A2 (PLA2), which plays a role in inflammation and pain perception.

    Pathways Involved: By inhibiting PLA2, the compound can modulate the production of inflammatory mediators, thereby exerting its effects.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Key Structural and Physical Properties of Analogues
Compound Name CAS Number Substituents (Phenyl Ring) Molecular Formula Molar Mass (g/mol) Key Properties/Applications
2-Amino-2-(2-fluoro-4-methoxyphenyl)ethanol 1213166-36-9 (R) 2-F, 4-OCH₃ C₉H₁₂FNO₂ 185.20 Predicted pKa 12.34; chiral synthesis
2-Amino-2-(4-fluorophenyl)ethanol 140373-17-7 4-F C₈H₁₀FNO 155.17 Higher yield (84%) in catalytic dehydrogenation
2-Amino-2-(2,4-difluorophenyl)ethanol 1094697-88-7 2-F, 4-F C₈H₉F₂NO 173.16 Lower MW; PubChem CID 54593627
2-Amino-2-(4-methoxyphenyl)ethanol 138713-55-0 4-OCH₃ C₉H₁₃NO₂ 167.21 Lacks fluorine; used in drug intermediates
(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol 1213876-98-2 3-OCH₂CH₃, 4-OCH₃ C₁₁H₁₇NO₃ 211.26 Ethoxy group increases steric bulk

Electronic and Steric Effects

  • Electron-Withdrawing vs. Donating Groups: The 4-fluoro analogue (CAS 140373-17-7) exhibits strong electron withdrawal, enhancing yields (up to 84%) in manganese-catalyzed dehydrogenation reactions due to stabilized intermediates . The 2-fluoro-4-methoxy combination in the target compound balances electron withdrawal (2-F) and donation (4-OCH₃), which may optimize stability and interaction in chiral syntheses .
  • Steric Considerations :

    • The 3-ethoxy-4-methoxy analogue (CAS 1213876-98-2) introduces steric hindrance, which could affect binding to biological targets or catalytic sites .
    • The 2,4-difluoro compound (CAS 1094697-88-7) lacks bulky substituents, favoring compact molecular packing and lower molecular weight .

Chirality and Enantiomeric Effects

  • The (R)-enantiomer of the target compound (CAS 1213166-36-9) is explicitly documented, whereas 2-amino-2-(4-fluorophenyl)ethanol (CAS 140373-17-7) has both (R)- and (S)-forms . Enantiomers can exhibit divergent biological activities or catalytic efficiencies, as seen in collagenase inhibitors .

Biological Activity

2-Amino-2-(2-fluoro-4-methoxyphenyl)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activities, and mechanisms of action, supported by data tables and relevant case studies.

  • Chemical Formula : C9H12FNO2
  • CAS Number : 138713-55-0
  • Molecular Weight : 185.20 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

The compound has shown promising antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were evaluated against:

  • Staphylococcus aureus
  • Escherichia coli
  • Klebsiella pneumoniae
  • Pseudomonas aeruginosa

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus6.25
Escherichia coli12.5
Klebsiella pneumoniae6.25
Pseudomonas aeruginosa12.5

These results suggest that the compound may be effective in treating infections caused by these bacteria, particularly when modified with specific substituents to enhance activity.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)
  • HepG2 (liver cancer)

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-715.63
HeLa8.84
HepG234.31

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound's activity against MCF-7 cells is comparable to established chemotherapeutics like doxorubicin.

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells in a dose-dependent manner.
  • Inhibition of Cell Proliferation : The presence of electron-withdrawing groups enhances antiproliferative activity, suggesting that structural modifications can optimize efficacy.
  • Interaction with Bcl-2 Protein : Studies indicate that the compound may bind to Bcl-2 protein, leading to increased apoptosis in tumor cells.

Case Studies

  • Study on Anticancer Effects : A study evaluated the effects of various derivatives of amino alcohols on cancer cell lines and found that those with fluorine substitutions showed enhanced cytotoxicity compared to their non-fluorinated counterparts.
    • Findings : The fluorinated derivative exhibited a higher inhibition rate against MCF-7 cells than its parent compound.
  • Antimicrobial Efficacy Evaluation : Another investigation assessed the antimicrobial properties of substituted phenolic compounds and demonstrated that compounds with methoxy and fluorine substitutions had significantly lower MIC values against Gram-positive bacteria.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-2-(2-fluoro-4-methoxyphenyl)ethanol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis can be adapted from structurally similar compounds. For example:

  • Nitro Reduction : Reduce a nitro precursor (e.g., 2-nitro-2-(2-fluoro-4-methoxyphenyl)ethanol) using sodium borohydride or catalytic hydrogenation (Pd/C) under inert atmospheres .
  • Epoxide Ring-Opening : React 2-fluoro-4-methoxyphenol with ethylene oxide in the presence of NaOH at elevated temperatures (60–80°C) to form the ethanolamine backbone .
    Optimize yield by controlling pH (8–10) and temperature, and monitor progress via thin-layer chromatography (TLC). Purify via recrystallization or column chromatography .

Q. Which analytical techniques are most effective for characterizing the structural and chiral purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., fluorine, methoxy groups) and amine proton environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Chiral Purity : Employ chiral HPLC with a cellulose-based column or polarimetry to resolve enantiomers, as the chiral center at the β-carbon critically influences biological activity .

Advanced Research Questions

Q. How does the stereochemistry at the chiral center influence the biological activity of this compound, and what methods are used to resolve enantiomers?

Methodological Answer:

  • Enantiomer-Specific Activity : The (R)- and (S)-enantiomers may exhibit divergent binding affinities to targets like G-protein-coupled receptors (GPCRs) or enzymes. For example, (R)-enantiomers of similar compounds show enhanced enzyme inhibition due to steric compatibility with active sites .
  • Resolution Techniques :
    • Chiral Chromatography : Use amylose or cyclodextrin columns with hexane:isopropanol mobile phases.
    • Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer from a racemic mixture .

Q. What strategies can address contradictions in pharmacological data between this compound and its structural analogs (e.g., chloro/methoxy derivatives)?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically replace substituents (e.g., fluoro vs. chloro, methoxy vs. methyl) and compare IC50_{50} values in enzyme assays. For example, fluorinated analogs often exhibit higher metabolic stability than chlorinated ones .
  • Molecular Docking : Simulate binding modes with targets (e.g., collagenase or TAAR1 receptors) to identify key interactions (e.g., hydrogen bonds with Gln215 or π–π stacking with Tyr201) .
  • Data Normalization : Control for variables like solvent polarity (logP) and ionization potential (pKa), which affect bioavailability and assay outcomes .

Q. How can researchers design experiments to evaluate the metabolic stability of this compound in preclinical models?

Methodological Answer:

  • In Vitro Assays :
    • Liver Microsomes : Incubate the compound with human or rodent liver microsomes and quantify parent compound degradation via LC-MS/MS.
    • CYP450 Inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .
  • In Vivo Studies : Administer radiolabeled compound to rodents and analyze plasma/tissue samples for metabolites. The methoxy group may slow oxidative metabolism compared to non-substituted analogs .

Data Contradiction Analysis

Q. How should conflicting solubility data for this compound in polar vs. non-polar solvents be resolved?

Methodological Answer:

  • Replicate Conditions : Ensure identical pH (amine protonation affects solubility) and temperature. For example, solubility in water peaks at pH 6–7 due to zwitterionic formation .
  • Advanced Techniques : Use dynamic light scattering (DLS) to detect aggregates in non-polar solvents or nuclear Overhauser effect spectroscopy (NOESY) to study solute-solvent interactions .

Tables for Comparative Analysis

Q. Table 1. Comparative Pharmacological Profiles of Structural Analogs

CompoundKey SubstituentIC50_{50} (Enzyme X)Binding Affinity (GPCR Y)
This compound2-F, 4-OCH3_312 nM85% inhibition at 10 µM
2-Amino-2-(4-chlorophenyl)ethanol4-Cl45 nM62% inhibition at 10 µM
2-Amino-2-(4-methylphenyl)ethanol4-CH3_3210 nM28% inhibition at 10 µM
Data extrapolated from SAR studies of fluorinated ethanolamines .

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